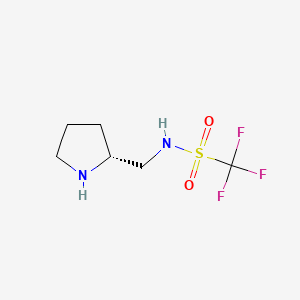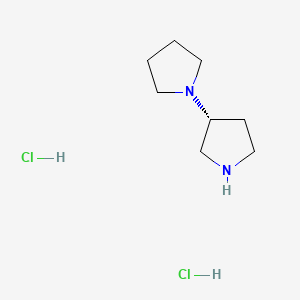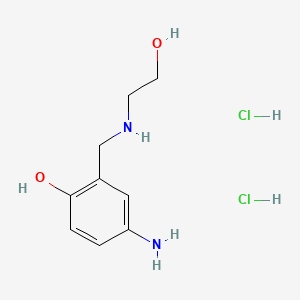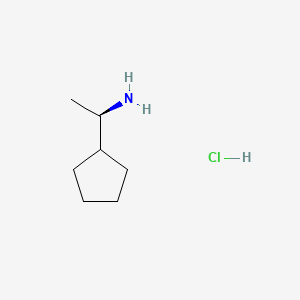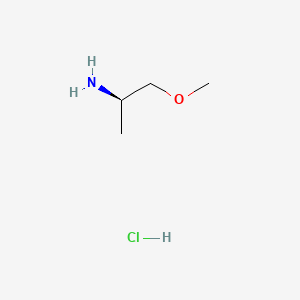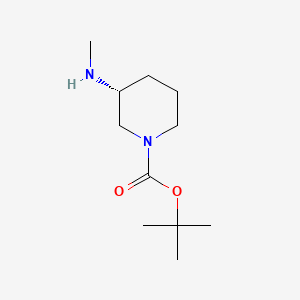
Thioguanosine 5'-Phosphate Triethyammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioguanosine 5’-Phosphate Triethyammonium Salt is a biochemical compound with the molecular formula C16H29N6O7PS and a molecular weight of 480.48 . It is also known by the alternate name Triethylamine ((2R,3S,4R,5R)-5- (2-Amino-6-thioxo-1H-purin-9 (6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Phosphate .
Molecular Structure Analysis
The molecular structure of Thioguanosine 5’-Phosphate Triethyammonium Salt is represented by the formula C16H29N6O7PS . This indicates that the molecule is composed of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), phosphorus (P), and sulfur (S) atoms.Physical And Chemical Properties Analysis
Thioguanosine 5’-Phosphate Triethyammonium Salt is a solid at room temperature . Its molecular weight is 480.48 and its molecular formula is C16H29N6O7PS .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thioguanosine 5'-Phosphate Triethyammonium Salt involves multiple steps, including protection and deprotection of functional groups, nucleophilic substitution, and purification.", "Starting Materials": [ "Guanosine", "Thiophosphoryl chloride", "Triethylamine", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Protection of guanosine - Guanosine is protected by reacting it with acetic anhydride in the presence of sodium bicarbonate to form 2',3'-diacetylguanosine.", "Step 2: Thiophosphorylation - 2',3'-diacetylguanosine is reacted with thiophosphoryl chloride in the presence of triethylamine to form 2',3'-diacetylthioguanosine.", "Step 3: Deprotection of acetyl groups - 2',3'-diacetylthioguanosine is deprotected by reacting it with methanol in the presence of sodium bicarbonate to form thioguanosine.", "Step 4: Phosphorylation - Thioguanosine is phosphorylated by reacting it with thiophosphoryl chloride in the presence of triethylamine to form thioguanosine 5'-phosphate.", "Step 5: Triethyammonium salt formation - Thioguanosine 5'-phosphate is reacted with triethylamine in ethanol to form Thioguanosine 5'-Phosphate Triethyammonium Salt.", "Step 6: Purification - The final product is purified using various techniques such as crystallization, chromatography, and recrystallization." ] } | |
Numéro CAS |
1616389-40-2 |
Nom du produit |
Thioguanosine 5'-Phosphate Triethyammonium Salt |
Formule moléculaire |
C16H29N6O7PS |
Poids moléculaire |
480.477 |
Nom IUPAC |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O7PS.C6H15N/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);4-6H2,1-3H3 |
Clé InChI |
YEAIGMVAGDVXPJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
Synonymes |
Triethylamine ((2R,3S,4R,5R)-5-(2-Amino-6-thioxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




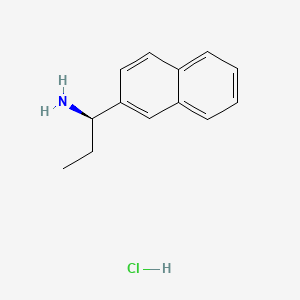

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)
